[3-(pyridin-2-ylmethoxy)phenyl]methanamine
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetBRAF kinase , a protein that plays a significant role in directing cell growth .
Mode of Action
It’s known that similar compounds can undergo oxidation reactions . The oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides .
Biochemical Pathways
The oxidation of amines, a process that similar compounds can undergo, is a fundamental transformation in synthetic organic chemistry . This process serves as a versatile building block in functional group interconversions and the synthesis of complex molecules .
Result of Action
Similar compounds have been reported to show fungicidal activity , suggesting that {3-[(Pyridin-2-yl)methoxy]phenyl}methanamine might also have potential biological activities.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-ylmethoxy)phenyl]methanamine typically involves the reaction of 2-chloromethylpyridine with 3-hydroxybenzylamine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxybenzylamine attacks the chloromethyl group of 2-chloromethylpyridine, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl or pyridine compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions .
- Utilized in the design of molecular sensors for detecting specific biological targets .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
- Studied for its activity against certain biological pathways and its potential as a pharmacological agent .
Industry:
Comparison with Similar Compounds
[3-(pyridin-2-ylmethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[3-(pyridin-2-ylmethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[3-(pyridin-2-ylmethoxy)phenyl]methylamine: Similar structure but with a methylamine group.
Uniqueness:
- The presence of both pyridine and phenylmethanamine moieties in [3-(pyridin-2-ylmethoxy)phenyl]methanamine provides unique chemical reactivity and biological activity .
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
[3-(pyridin-2-ylmethoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYAAFALDBUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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